An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide
An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-benzoylphenyl)benzamide, with the CAS Number 19617-84-6, is a chemical compound belonging to the benzamide family. Its structure features a benzoyl group attached to a phenyl ring, which is in turn linked to a benzamide moiety. This arrangement of aromatic rings and amide functionality suggests its potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of N-(4-benzoylphenyl)benzamide, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance, particularly in the context of lipid metabolism.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(4-benzoylphenyl)benzamide is presented below. While some experimental data is available, certain properties are based on computational predictions from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅NO₂ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| CAS Number | 19617-84-6 | [1] |
| IUPAC Name | N-(4-benzoylphenyl)benzamide | ChemDraw |
| Boiling Point | 406 °C at 760 mmHg | [1] |
| Melting Point | 151-153 °C (for a related indole-carboxamide derivative) | [2] |
| Density | 1.222 g/cm³ | [1] |
| LogP (predicted) | 4.24 | [1] |
| pKa (predicted) | No reliable data found | |
| Solubility | No quantitative data found. Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the three phenyl rings. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will exhibit a number of signals in the aromatic region (around 120-140 ppm). The carbonyl carbons of the benzoyl and benzamide groups are expected to appear further downfield (typically >160 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the ketone and amide groups (in the region of 1630-1680 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 301.34). Fragmentation patterns would likely involve cleavage of the amide bond and the bond between the phenyl rings.
Experimental Protocols
The synthesis of N-(4-benzoylphenyl)benzamide and its derivatives is well-documented in the scientific literature. A common and effective method involves the acylation of 4-aminobenzophenone with benzoyl chloride.
Synthesis of N-(4-benzoylphenyl)benzamide
Reaction: 4-Aminobenzophenone + Benzoyl Chloride → N-(4-benzoylphenyl)benzamide
Materials:
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4-Aminobenzophenone
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Benzoyl chloride
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Anhydrous sodium carbonate (Na₂CO₃) or a tertiary amine base (e.g., triethylamine, pyridine)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
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Hydrochloric acid (HCl) solution (for workup)
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Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzophenone (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add benzoyl chloride (1-1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
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Upon completion, quench the reaction by adding water.
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If a precipitate forms, collect it by filtration. If not, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure N-(4-benzoylphenyl)benzamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-(4-benzoylphenyl)benzamide.
Biological Activity and Potential Applications
While extensive biological studies on N-(4-benzoylphenyl)benzamide are limited, research into its derivatives has revealed promising therapeutic potential, particularly as hypolipidemic agents.
Studies have shown that certain N-(benzoylphenyl)carboxamide derivatives can significantly reduce plasma triglyceride and total cholesterol levels in animal models.[3] This suggests that the N-(4-benzoylphenyl)benzamide scaffold could serve as a valuable starting point for the development of new drugs to treat dyslipidemia and related cardiovascular diseases.
The proposed mechanism of action for some hypolipidemic benzamide derivatives involves the inhibition of key enzymes in lipid metabolism, such as acyl CoA cholesterol acyl transferase (ACAT) and enzymes involved in triglyceride synthesis.[4]
Logical Diagram of Potential Biological Application:
Caption: Potential therapeutic application of N-(4-benzoylphenyl)benzamide derivatives.
Conclusion
N-(4-benzoylphenyl)benzamide is a compound with a well-defined chemical structure and accessible synthetic routes. While comprehensive data on all its chemical properties are still emerging, the available information, particularly regarding the biological activity of its derivatives, highlights its significance as a scaffold for medicinal chemistry and drug discovery. The potential for developing novel hypolipidemic agents from this class of compounds warrants further investigation by researchers and professionals in the field of drug development. This guide provides a foundational understanding of N-(4-benzoylphenyl)benzamide to support such future endeavors.
References
- 1. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Hypolipidemic activity of benzohydroxamic acids and dibenzohydroxamic acids in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
